Bucumolol

Description

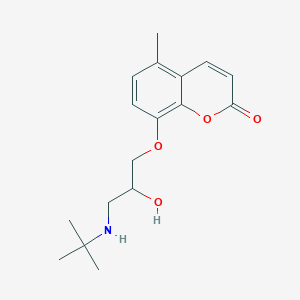

Structure

3D Structure

Properties

IUPAC Name |

8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4/h5-8,12,18-19H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJVBYRUFLGDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866688 | |

| Record name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58409-59-9 | |

| Record name | Bucumolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58409-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucumolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUCUMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8WVJ3501L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bucumolol: Chemical Structure, Properties, and Analysis

A Comprehensive Monograph for Researchers and Drug Development Professionals

Bucumolol is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), positioning it as a compound of significant interest in cardiovascular research and drug development. This guide provides a detailed exploration of its chemical architecture, physicochemical characteristics, pharmacological actions, and analytical methodologies, offering a vital resource for scientists and researchers in the field.

Chemical Identity and Structure

Bucumolol, identified by the CAS number 58409-59-9, is a member of the coumarin class of organic compounds.[1][2] Its chemical structure is characterized by a coumarin core linked to a substituted aminopropanol side chain, a common feature among many β-blockers.

IUPAC Name: 8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one[1]

Molecular Formula: C₁₇H₂₃NO₄[1]

Molecular Weight: 305.37 g/mol [1]

The structure of Bucumolol features a chiral center at the C-2 position of the propoxy side chain, meaning it exists as two enantiomers, (R)- and (S)-Bucumolol. The racemic mixture is typically used in research and clinical investigations.

Caption: General workflow for the synthesis of Bucumolol Hydrochloride.

Experimental Protocol

Step 1: Synthesis of 8-(2,3-Epoxypropoxy)-5-methylcoumarin

A detailed protocol for the synthesis of the epoxide intermediate would typically involve the reaction of 8-hydroxy-5-methylcoumarin with epichlorohydrin in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a suitable solvent.

Step 2: Synthesis of Bucumolol Hydrochloride

A reported manufacturing process provides the following details for the second step:

-

A mixture of 3 g of 8-(2-hydroxy-3-chloropropoxy)-5-methyl coumarin, 4.3 g of t-butylamine, and 60 ml of ethanol is prepared. 2[3]. The mixture is heated at 100°C in a sealed tube for 15 hours. 3[3]. The reaction mixture is then concentrated to dryness under reduced pressure. 4[3]. The resulting residue is recrystallized from a mixture of ethanol and ether to yield 2.1 g of Bucumolol hydrochloride. 5[3]. The final product has a reported melting point of 226° to 228°C with decomposition.

[3]### 5. Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of Bucumolol.

Spectroscopic Analysis

While specific, detailed experimental spectra for Bucumolol are not widely published, the expected characteristic signals can be inferred from its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the coumarin ring, the methyl group, the protons of the aminopropanol side chain (including the methine proton adjacent to the hydroxyl group), and the tert-butyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the lactone, the aromatic carbons, the aliphatic carbons of the side chain, and the methyl and tert-butyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of Bucumolol Hydrochloride is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching of aromatic and aliphatic groups, the C=O stretching of the lactone, and C-O stretching of the ether linkage. The presence of these functional groups can be confirmed by comparing the spectrum with a reference spectrum. *[4] Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of Bucumolol. Fragmentation patterns would likely involve cleavage of the side chain, providing structural confirmation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Bucumolol and for its quantification in pharmaceutical formulations and biological matrices. A validated HPLC method would typically involve:

-

Column: A C18 reversed-phase column is commonly used for the analysis of β-blockers.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where Bucumolol exhibits significant absorbance is appropriate.

Clinical Relevance and Applications

Bucumolol has been investigated for its therapeutic potential in various cardiovascular conditions.

Therapeutic Indications

-

Hypertension: Its β-blocking properties make it effective in lowering blood pressure. *[5] Cardiac Arrhythmias: It can be used to manage and suppress abnormal heart rhythms.

-

Heart Failure: The role of β-blockers in the management of heart failure is well-established, and Bucumolol has been studied in this context.

Adverse Effects

As with other β-blockers, the use of Bucumolol can be associated with adverse effects. The most common side effects are related to its mechanism of action and may include:

-

Fatigue

-

Dizziness

-

Bradycardia (slow heart rate)

-

Hypotension (low blood pressure)

Due to its non-selective nature, Bucumolol should be used with caution in patients with asthma or other obstructive lung diseases, as blockade of β₂ receptors can lead to bronchoconstriction.

Conclusion

Bucumolol is a pharmacologically interesting molecule with a unique profile as a non-selective β-blocker possessing intrinsic sympathomimetic activity. Its chemical structure, physicochemical properties, and mechanism of action provide a solid foundation for its investigation as a therapeutic agent for cardiovascular diseases. This technical guide has synthesized the available information to provide a comprehensive overview for researchers and professionals in drug development, highlighting the key aspects of Bucumolol's chemistry and pharmacology. Further experimental validation of its physicochemical properties and the development of standardized analytical methods will be crucial for its continued exploration and potential clinical application.

References

- Bucumolol Hydrochloride. Japanese Pharmacopoeia.

- Lefer, A. M., & Papanicolaou, G. (1984). Comparative Beta-Adrenoceptor Blocking Effect and Pharmacokinetics of Bucindolol and Propranolol in Man. Cardiovascular Drugs and Therapy, 1(4), 365-373.

-

Bucumolol. PubChem. National Center for Biotechnology Information. Retrieved from [Link]

- Pharmacogenomics of Bucindolol in Atrial Fibrillation and Heart Failure. PubMed.

- Beta-blocking potency and electrophysiologic effects of acebutolol. PubMed.

- Comparative beta-blocking potencies of acebutolol and propranolol relative to plasma drug levels. PubMed.

- Potency of Beta-Adrenergic Blocking Agents (Beta-Blockers). KnowledgeDose.

- Selectivity of the Intrinsic Sympathomimetic Activity of the Beta-Adrenergic Blocking Drug Bucindolol. PubMed.

- Comparison of the haemodynamic effects of bucindolol, propranolol and pindolol in healthy volunteers. PubMed.

- Safety profile assessment of buflomedil: an overview of adverse reactions between 1975 and 2011. PubMed.

- Beta-Blocker Evaluation in Survival Trial (BEST). ClinicalTrials.gov.

- Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure. PMC.

- PHARMACEUTICAL SCIENCES. iajps.

- Determination of the pKa values of some biologically active and inactive hydroxyquinones. Science.gov.

- The selectivity of β-adrenoceptor agonists

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001937).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849).

- Bucumolol | β-adrenergic blocker | Local anesthetic. TargetMol.

- BUCUMOLOL,(R)-. gsrs.

- Long-term beta-blocker vasodilator therapy improves cardiac function in idiopathic dilated cardiomyopathy: a double-blind, randomized study of bucindolol versus placebo. PubMed.

- Case Study: Bucindolol. MRCT Center.

- Relevance of intrinsic sympathomimetic activity for beta blockers. PubMed.

- Intrinsic sympathomimetic activity – Knowledge and References. Taylor & Francis.

- 1H and 13C NMR characteristics of β-blockers. PubMed.

- Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents. PubMed.

- Intrinsic sympathomimetic activity of penbutolol. PubMed.

- β 1 - and β 2 -adrenergic Receptor Haplotypes Regulate Therapeutic Responses to Placebo and the Biased Ligand β-blocker Bucindolol. PMC.

- Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. PubMed.

- Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents. European Journal of Chemistry.

- Bucumolol. CAS Common Chemistry.

- Bucumolol hydrochloride (CHEBI:31315). EMBL-EBI.

- An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. NIH.

- (PDF) 1H and 13C NMR characteristics of β-blockers.

- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors. PubMed.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Beta-adrenoceptor blocking drugs: adverse reactions and drug interactions. PubMed.

- Safety profile of sustained-release bupropion in depression: results of three clinical trials. PubMed.

- Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI.

- Efficacy of beta 1-adrenergic receptors is lower than that of beta 2-adrenergic receptors. PMC.

- FTIR AND RAMAN SPECTROSCOPIC INVESTIGATIONS OF OFLOXACIN / CARBOPOL940 MUCOADHESIVE SUSPENSION.

- Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies. PubMed.

- FTIR spectra of (a) pure Carvedilol, (b) Capryol 90, (c) Tween 20, (d)...

- Common Compounds in FTIR Drug Checking in B.C. BCCSU.

Sources

- 1. Bucumolol | C17H23NO4 | CID 169787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Bucumolol CAS#: 58409-59-9 [amp.chemicalbook.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Comparative beta-adrenoceptor blocking effect and pharmacokinetics of bucindolol and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Bucumolol as a β-adrenergic blocking agent

An In-depth Technical Guide to Bucumolol: A β-Adrenergic Blocking Agent with Intrinsic Sympathomimetic Activity

Abstract

Bucumolol is a β-adrenergic receptor antagonist characterized by its unique pharmacological profile that includes partial agonist activity.[1][2] This guide provides a comprehensive technical overview of Bucumolol, intended for researchers and drug development professionals. We will delve into its chemical properties, mechanism of action, and a detailed exposition of the experimental protocols required for its full characterization. By elucidating the causality behind methodological choices, this document serves as a practical framework for investigating Bucumolol and similar agents within a research and development setting.

Introduction to Bucumolol

Bucumolol is a β-adrenergic blocking agent belonging to the coumarin chemical class.[3] Like other beta-blockers, its primary therapeutic action is the competitive antagonism of endogenous catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors.[4] This blockade results in negative chronotropic (decreased heart rate) and inotropic (reduced contractility) effects, which are foundational to the clinical utility of this drug class in treating cardiovascular conditions like hypertension and arrhythmias.[5]

A distinguishing feature of Bucumolol is its possession of Intrinsic Sympathomimetic Activity (ISA) .[2] Unlike pure antagonists that only block the receptor, agents with ISA are partial agonists. This means they can weakly activate the β-adrenergic receptor while simultaneously blocking the binding of more potent endogenous agonists.[1] This partial activation can modulate the overall physiological response, potentially mitigating some side effects associated with pure antagonists, such as excessive bradycardia.[1] This guide will provide the scientific framework to rigorously characterize these properties.

Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its development. These properties influence its formulation, absorption, distribution, and interaction with biological targets.

| Property | Value | Source(s) |

| IUPAC Name | 8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one | [3] |

| Chemical Formula | C₁₇H₂₃NO₄ | [3][6] |

| Molar Mass | 305.37 g/mol | [3] |

| CAS Number | 58409-59-9 | [7] |

| Appearance | Solid | [8] |

| Canonical SMILES | CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O | [7] |

Mechanism of Action: β-Adrenergic Antagonism with ISA

The cardiovascular system is heavily modulated by the sympathetic nervous system through β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The β₁ subtype is predominant in the heart, while the β₂ subtype is prevalent in bronchial and vascular smooth muscle.[4]

Upon stimulation by catecholamines, the β₁-receptor activates its coupled Gs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of key intracellular proteins that result in increased heart rate and contractility.

Bucumolol exerts its effect by competitively binding to these β-receptors. As an antagonist, it prevents catecholamines from binding, thereby inhibiting the downstream signaling cascade. As a partial agonist (due to its ISA), Bucumolol itself can induce a submaximal level of receptor activation and cAMP production, a response significantly lower than that of a full agonist like isoproterenol.[1]

Pharmacological Characterization: Methodological Approach

A rigorous pharmacological characterization is essential to define a compound's affinity, potency, and efficacy. The following protocols represent a self-validating system for assessing β-adrenergic antagonists like Bucumolol.

Workflow for Characterizing a β-Adrenergic Antagonist

The logical progression from in vitro binding to functional assays and finally to in vivo models provides a comprehensive understanding of the drug's behavior.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Bucumolol for β₁ and β₂ adrenergic receptors. This is achieved by measuring its ability to compete with a known high-affinity radioligand.[9]

Causality: The principle lies in the law of mass action. The concentration of Bucumolol required to displace 50% of the specific binding of the radioligand (the IC₅₀ value) is inversely proportional to its binding affinity. The Ki is a more absolute measure of affinity, calculated from the IC₅₀ and the radioligand's known dissociation constant (Kd).[10]

Materials:

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP), non-selective β-antagonists.

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing human β₁ or β₂ adrenergic receptors.[11]

-

Non-specific Control: Propranolol (10 µM) to define non-specific binding.[12]

-

Test Compound: Bucumolol, serially diluted.

-

Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction via differential centrifugation. Resuspend the final pellet in an assay binding buffer and determine the protein concentration (e.g., using a BCA assay).[10]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Receptor membranes + Radioligand + excess Propranolol.

-

Competitive Binding: Receptor membranes + Radioligand + varying concentrations of Bucumolol (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add receptor membranes (e.g., 50 µg protein/well), the test compound or buffer, and finally the radioligand at a fixed concentration near its Kd. Incubate for 60-90 minutes at room temperature to reach equilibrium.[10]

-

Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters trap the membranes and any bound radioligand.[12][13] This step is critical for separating bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of Bucumolol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Protocol 2: cAMP Functional Antagonist Assay

Objective: To determine the functional potency (IC₅₀ and pA₂) of Bucumolol and to confirm its partial agonist (ISA) properties.

Causality: β₁-receptors are Gs-coupled, meaning their activation increases intracellular cAMP.[14] An antagonist will block the cAMP increase caused by a known agonist. A partial agonist will produce a small increase in cAMP on its own and will antagonize the larger response of a full agonist. The assay measures these changes in cAMP levels.[15]

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human β₁-adrenergic receptor.

-

Full Agonist: Isoproterenol.

-

Test Compound: Bucumolol.

-

cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.[16][17]

-

Stimulation Buffer: HBSS or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

Step-by-Step Methodology:

-

Cell Culture: Plate cells in 96- or 384-well plates and grow to ~90% confluency.

-

Agonist Mode Test (to assess ISA):

-

Starve cells of serum for 2-4 hours.

-

Add increasing concentrations of Bucumolol to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions. A dose-dependent increase in cAMP confirms partial agonist activity.[18]

-

-

Antagonist Mode Test:

-

Pre-incubate the cells with increasing concentrations of Bucumolol for 15-20 minutes.

-

Add a fixed concentration of the full agonist, Isoproterenol. The chosen concentration should be one that elicits ~80% of its maximal response (EC₈₀). This provides a robust signal window for measuring inhibition.[14]

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels.

-

-

Data Analysis:

-

Plot the cAMP response (as a percentage of the Isoproterenol-only control) against the log concentration of Bucumolol.

-

Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ value, which represents the concentration of Bucumolol that inhibits 50% of the Isoproterenol-stimulated response.

-

The pA₂ value, a measure of antagonist potency independent of the agonist concentration used, can be calculated using the Schild equation if the experiment is repeated with multiple agonist concentrations.[19]

-

Protocol 3: In Vivo Hemodynamic Assessment in Rodents

Objective: To evaluate the effect of Bucumolol on heart rate and blood pressure in an anesthetized rat model.

Causality: This protocol provides a direct measure of the drug's physiological effect, integrating its pharmacokinetic and pharmacodynamic properties. The expected outcome for a β-blocker is a reduction in heart rate and, consequently, blood pressure.[20]

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.[20]

-

Anesthesia: Urethane or a ketamine/xylazine cocktail.[21]

-

Surgical Equipment: Surgical platform, dissecting tools, thermal pad.

-

Catheters: Polyethylene tubing (e.g., PE-50) for cannulation of the carotid artery and jugular vein.

-

Data Acquisition: Pressure transducer connected to a data acquisition system (e.g., PowerLab, iWorx).[21]

-

Drug Solutions: Bucumolol and a vehicle control (e.g., saline).

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize the rat and confirm the depth of anesthesia via pedal reflex. Place the animal in a supine position on a thermal pad to maintain body temperature.

-

Surgical Cannulation:

-

Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

-

Cannulate the jugular vein for intravenous drug administration.

-

Carefully isolate and cannulate the carotid artery with a heparinized saline-filled catheter. Connect this catheter to the pressure transducer to record blood pressure and derive heart rate.[21]

-

-

Stabilization: Allow the animal to stabilize for at least 20-30 minutes until heart rate and blood pressure readings are consistent.

-

Drug Administration:

-

Record a stable baseline reading for 10-15 minutes.

-

Administer the vehicle control intravenously and record for 30 minutes to ensure no vehicle effect.

-

Administer Bucumolol intravenously at one or more doses (e.g., 1, 3, 10 mg/kg).

-

Continuously record blood pressure and heart rate for at least 60-90 minutes post-administration.

-

-

Data Analysis:

-

Calculate the mean arterial pressure (MAP) and heart rate (HR) at baseline and at various time points after drug administration.

-

Express the changes in MAP and HR as a percentage of the baseline value.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if the changes induced by Bucumolol are significant compared to the vehicle control.

-

Pharmacology Profile

While specific quantitative data for Bucumolol are not widely published, its profile can be inferred from its classification and the results of the characterization workflow described above.

Pharmacodynamics

-

Primary Effect: Reduction of heart rate, myocardial contractility, and blood pressure, particularly during sympathetic stimulation (e.g., exercise).[5]

-

ISA-related Effects: Due to its partial agonist activity, Bucumolol may cause less pronounced resting bradycardia and have a smaller impact on reducing cardiac output compared to β-blockers without ISA.[1]

-

Receptor Selectivity: Primarily a β₁-antagonist, though some β₂-antagonism is present.[2] This implies a lower risk of bronchoconstriction than non-selective blockers, but caution is still advised in patients with asthma.

-

Other Activities: Bucumolol also possesses local anesthetic and antiarrhythmic properties.[5]

Pharmacokinetics

The pharmacokinetic profile dictates the dosing regimen and potential for drug-drug interactions.

| Parameter | Expected Profile for Bucumolol | Source(s) |

| Absorption | Expected to be well-absorbed after oral administration. | [2] |

| Bioavailability | Likely subject to significant first-pass metabolism in the liver, a common feature of lipophilic beta-blockers, leading to moderate bioavailability. | [2][22] |

| Distribution | As a lipophilic compound, it is expected to have a large volume of distribution and penetrate tissues, including the central nervous system. | [22] |

| Metabolism | Primarily hepatic metabolism, likely via CYP450 enzymes. The specific isozymes (e.g., CYP2D6) would need to be determined experimentally. | [2][23] |

| Elimination Half-life (t½) | For many orally administered beta-blockers, the plasma half-life is relatively short (2-5 hours), but the duration of the clinical effect is often longer. | [24][25] |

| Excretion | Metabolites are primarily excreted via the kidneys. Renal function could influence the clearance of metabolites. | [2] |

Potential Therapeutic Applications and Side Effect Profile

Based on its pharmacological profile as a β-blocker with ISA, Bucumolol could be investigated for the treatment of:

-

Hypertension

-

Angina Pectoris

-

Certain cardiac arrhythmias

The side effect profile is expected to be consistent with other β-blockers and may include fatigue, dizziness, bradycardia, and gastrointestinal disturbances. The presence of ISA might reduce the incidence of severe bradycardia. Due to its β₂-antagonist component, there is a potential risk of bronchospasm in susceptible individuals.

Conclusion

Bucumolol is a β-adrenergic antagonist with the noteworthy feature of intrinsic sympathomimetic activity. Its characterization requires a systematic approach, beginning with in vitro receptor binding and functional assays to define its affinity and potency, and culminating in in vivo models to confirm its physiological efficacy. The detailed protocols and logical workflows presented in this guide provide a robust framework for drug development professionals to thoroughly investigate Bucumolol's unique pharmacological signature, ensuring a comprehensive understanding of its therapeutic potential and limitations.

References

A complete, numbered list of all sources cited will be generated here, including Title, Source, and a valid, clickable URL for verification.

Sources

- 1. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bucumolol? [synapse.patsnap.com]

- 3. Bucumolol | C17H23NO4 | CID 169787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bucumolol - Wikipedia [en.wikipedia.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Bucumolol | β-adrenergic blocker | Local anesthetic | TargetMol [targetmol.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. neuron.mefst.hr [neuron.mefst.hr]

- 20. researchgate.net [researchgate.net]

- 21. iworx.com [iworx.com]

- 22. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Clinical pharmacokinetics of beta-adrenoreceptors blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. derangedphysiology.com [derangedphysiology.com]

A Technical Guide to the Stereospecific Activity of Bucumolol Enantiomers

Abstract

This in-depth technical guide provides a comprehensive overview of the pharmacology of Bucumolol, with a specific focus on the stereoselective activity of its enantiomers. Bucumolol, a non-selective β-adrenergic receptor antagonist with partial agonist activity, exists as a racemic mixture of two enantiomers, (S)-(-)-Bucumolol and (R)-(+)-Bucumolol. In alignment with the established pharmacology of most β-blockers, the β-adrenergic blocking activity of Bucumolol resides predominantly in the (S)-(-)-enantiomer. This guide delves into the significance of chirality in Bucumolol's mechanism of action, outlines detailed methodologies for the separation and functional characterization of its enantiomers, and discusses the therapeutic implications of their distinct pharmacological profiles. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and chiral drug development.

Introduction: The Critical Role of Chirality in β-Adrenergic Blockade

Bucumolol, or 5-methyl-8-(2-hydroxy-3-tert-butylaminopropoxy)coumarin, is a β-adrenergic antagonist used in the management of cardiovascular conditions such as hypertension and in the study of myocardial infarction.[1] Like many pharmaceuticals, Bucumolol possesses a chiral center in its structure, leading to the existence of two non-superimposable mirror-image isomers, known as enantiomers.

The interaction of small molecule drugs with biological macromolecules like receptors and enzymes is highly dependent on their three-dimensional structure. Consequently, enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[2][3] For the class of β-blockers, it is a well-established principle that the β-blocking activity is highly stereoselective.[4] The cardiac β-blocking activity predominantly resides in the S-(-) enantiomer, with the S:R activity ratio reported to be in the range of 33 to 530 for various compounds in this class.[5][6] This stereoselectivity is a direct consequence of the specific three-point interaction between the enantiomers and the chiral environment of the β-adrenergic receptor binding pocket.

This guide will specifically explore the distinct activities of the (S)- and (R)-enantiomers of Bucumolol, providing the scientific rationale and experimental framework for their investigation.

Pharmacological Profile of Bucumolol Enantiomers

Stereoselective β-Adrenergic Receptor Blockade

Pioneering research by Nakayama et al. (1979) established the pronounced stereoselectivity of Bucumolol's β-blocking effects.[7] Their studies in animal models demonstrated that the levo-isomer, (S)-(-)-Bucumolol, is substantially more potent as a β-blocker than its dextro-counterpart, (R)-(+)-Bucumolol.

-

In blocking the positive chronotropic response to isoproterenol (a non-selective β-agonist), (S)-(-)-Bucumolol was approximately 40 times more potent in dogs and 270 times more potent in guinea pigs than (R)-(+)-Bucumolol .[7]

-

The racemic mixture's potency was, as expected, about half that of the pure (S)-(-)-enantiomer.[7]

This significant difference in potency underscores the critical importance of the stereochemistry at the hydroxyl-bearing carbon of the propanolamine side chain for high-affinity binding to β-adrenergic receptors.

Intrinsic Sympathomimetic Activity (ISA) and Other Properties

Bucumolol is also characterized by its intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at the β-adrenergic receptor.[8][9] This property results in a low level of receptor stimulation, which can mitigate some of the adverse effects associated with full antagonists, such as bradycardia at rest.[10] While the primary literature on the stereospecificity of Bucumolol's ISA is less detailed, for many β-blockers, this property can also exhibit enantiomer-specific differences.

Additionally, Bucumolol possesses a "non-specific membrane action" or local anesthetic effect, which contributes to its antiarrhythmic properties.[7] This effect, unlike β-blockade, is often less stereoselective. The antiarrhythmic effects of both Bucumolol enantiomers have been observed in ouabain-induced arrhythmia models, although the (S)-(-)-isomer was effective at a significantly lower dose.[7]

Summary of Enantiomer-Specific Activities

The following table summarizes the known and expected differences in the pharmacological activities of Bucumolol enantiomers.

| Pharmacological Property | (S)-(-)-Bucumolol (levo-isomer) | (R)-(+)-Bucumolol (dextro-isomer) | Key Insights |

| β-Adrenergic Blockade | High Potency | Low Potency (40-270x less active) | The primary therapeutic activity resides in the S-enantiomer. |

| Antiarrhythmic Activity | Effective at lower doses | Effective, but at higher doses | A combination of specific β-blockade and non-specific membrane effects. |

| Local Anesthetic Action | Present | Present | Generally considered a less stereoselective property. |

| Intrinsic Sympathomimetic Activity (ISA) | Contribution to be determined | Contribution to be determined | Further research is needed to fully characterize the ISA of each enantiomer. |

Methodologies for Enantiomer-Specific Analysis

To fully elucidate the distinct pharmacological profiles of the Bucumolol enantiomers, two critical experimental phases are required: first, the physical separation of the enantiomers from the racemic mixture, and second, their functional characterization using specific in vitro assays.

Chiral Separation of Bucumolol Enantiomers by HPLC

The direct separation of enantiomers is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC).[11][12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

-

Column Selection: Screen several polysaccharide-based CSPs, such as Chiralcel OD-H or Chiralpak AD, as they have demonstrated broad applicability for separating β-blockers.[13]

-

Mobile Phase Preparation: Prepare a series of mobile phases consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is a 90:10 (v/v) mixture.[13]

-

Additive Inclusion: For basic compounds like Bucumolol, add a small percentage (e.g., 0.1% v/v) of a basic modifier like diethylamine (DEA) to the mobile phase to improve peak shape and resolution.[12][13]

-

Initial Screening: Inject a solution of racemic Bucumolol (e.g., 0.5 mg/mL) onto each column/mobile phase combination at a standard flow rate (e.g., 1 mL/min).[12]

-

Optimization:

-

Vary the ratio of the alcohol modifier in the mobile phase to optimize the retention time and resolution between the enantiomeric peaks.

-

Adjust the concentration of the basic additive to minimize peak tailing.

-

Optimize the column temperature and flow rate to achieve the best balance of resolution and analysis time.

-

-

Elution Order Confirmation: Once a satisfactory separation is achieved (Resolution > 1.5), the elution order of the enantiomers must be confirmed by injecting a pure standard of one enantiomer or by collecting the separated fractions and analyzing them using polarimetry.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity (expressed as Ki or Kd) of a drug for a specific receptor.[14] These assays measure the ability of an unlabeled drug (e.g., (S)-Bucumolol) to compete with a radiolabeled ligand for binding to the receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue source that expresses a high density of β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells transfected with the human β-adrenergic receptor).[15]

-

Assay Buffer: Use a suitable binding buffer, typically 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.[15]

-

Radioligand Selection: Use a non-selective, high-affinity radiolabeled antagonist, such as [125I]-Cyanopindolol or [3H]-Dihydroalprenolol.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (e.g., (S)-Bucumolol or (R)-Bucumolol).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[15]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.[14]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Antagonism and Partial Agonism

Functional assays measure the biological response resulting from drug-receptor interaction. For β-adrenergic receptors, which are Gs-coupled, this typically involves measuring the downstream production of the second messenger, cyclic AMP (cAMP).[16]

-

Cell Culture: Use a cell line expressing the β-adrenergic receptor of interest (e.g., HEK293-β1AR). Seed the cells in a 96-well plate and culture for 24-48 hours.[5]

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of the Bucumolol enantiomer for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of a β-agonist (e.g., isoproterenol) at its EC80 (the concentration that gives 80% of its maximal effect).

-

Incubate for a further 15-30 minutes to stimulate cAMP production.

-

-

Partial Agonist Mode:

-

Incubate the cells with varying concentrations of the Bucumolol enantiomer alone (without any other agonist).

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Antagonist Potency (IC50): Plot the cAMP response against the log concentration of the Bucumolol enantiomer (in the presence of the agonist). The IC50 value represents the concentration at which the enantiomer inhibits 50% of the agonist-induced response.

-

Partial Agonist Potency (EC50) and Efficacy (Emax): Plot the cAMP response against the log concentration of the enantiomer alone. The EC50 is the concentration producing 50% of its maximal effect. The Emax is the maximal response, which can be compared to that of a full agonist like isoproterenol to quantify its intrinsic activity.

-

Stereoselective Pharmacokinetics

The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—can also be influenced by its stereochemistry.[2] While the pharmacodynamic differences between Bucumolol enantiomers are pronounced, pharmacokinetic differences are often more modest but can still be therapeutically relevant.[10]

Stereoselectivity can occur in:

-

Plasma Protein Binding: Enantiomers may bind with different affinities to plasma proteins like albumin and α1-acid glycoprotein.[10]

-

Metabolism: Cytochrome P450 enzymes can metabolize one enantiomer at a faster rate than the other.[18]

-

Tissue Distribution: Enantiomers may distribute into different tissues at different rates or extents.[10]

Investigating the stereospecific pharmacokinetics of Bucumolol would require the development of a validated chiral bioanalytical method (e.g., LC-MS/MS) to quantify each enantiomer in biological matrices like plasma and urine following administration of the racemate.

Conclusion and Future Directions

The pharmacological activity of Bucumolol is markedly stereoselective, with the (S)-(-)-enantiomer being responsible for the vast majority of its potent β-adrenergic blocking effects. The (R)-(+)-enantiomer is significantly less active in this regard but may contribute to other, non-specific effects. This profound difference highlights the necessity of studying enantiomers as separate chemical entities.

For drug development professionals and researchers, this guide provides a foundational framework for the chiral separation and in-depth pharmacological characterization of Bucumolol and similar β-blockers. Future research should focus on:

-

Quantitative Affinity and Potency: Determining the precise Ki and IC50/EC50 values for each enantiomer at β1 and β2 receptors to build a complete quantitative profile.

-

Stereospecific ISA: Quantifying the partial agonist activity of each enantiomer to understand their contribution to the overall profile of the racemate.

-

Biased Agonism: Investigating whether Bucumolol enantiomers exhibit biased agonism, stimulating G protein-independent pathways (e.g., via β-arrestin), which is a frontier in GPCR pharmacology.[19]

-

Stereoselective Pharmacokinetics: Performing detailed pharmacokinetic studies to determine if differences in ADME properties exist between the enantiomers, which could impact the duration of action and safety profile.

By applying the detailed methodologies outlined herein, the scientific community can further refine our understanding of Bucumolol's mechanism of action, paving the way for more sophisticated therapeutic strategies in cardiovascular medicine.

References

-

Nakayama, K., Oshima, T., & Koike, H. (1979). Antiarrhythmic activity of dextro- and levo-isomers of 5-methyl-8-(2-hydroxy-3-t-butylamino-propoxy) coumarin hydrocholoride (bucumolol), a beta-adrenergic blocking agent, on aconitine-induced atrial and ouabain-induced ventricular arrhythmias in dogs. Japanese Journal of Pharmacology, 29(6), 935-945. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]

-

McCorvy, J. D., & Roth, B. L. (2015). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (105), 53331. [Link]

-

ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... Retrieved from ResearchGate. [Link]

-

Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-338). Humana Press. [Link]

-

Ruffolo, R. R., Jr, & Yaden, E. L. (1983). Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart. Journal of Autonomic Pharmacology, 3(2), 99-106. [Link]

-

Andreka, P., Zsebo, K., & Wall, K. (2002). Bucindolol displays intrinsic sympathomimetic activity in human myocardium. Circulation, 105(20), 2429-2434. [Link]

-

Shiraishi, A., et al. (2021). β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. Advanced Biology, 5(10), 2100868. [Link]

-

Liptzin, D. R., et al. (1988). Selectivity of the Intrinsic Sympathomimetic Activity of the Beta-Adrenergic Blocking Drug Bucindolol. The American Review of Respiratory Disease, 138(4), 819-824. [Link]

-

Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 22(1). [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link]

-

Fitos, I., & Visy, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]

-

ResearchGate. (2019). (PDF) Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Retrieved from ResearchGate. [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

-

Mehvar, R., & Brocks, D. R. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta Libraries. [Link]

-

Taylor & Francis Online. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

-

Lin, J. H., & Lu, A. Y. (1998). Stereoselectivity in pharmacokinetics: a general theory. Drug Metabolism and Disposition, 26(9), 833-840. [Link]

-

ResearchGate. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Retrieved from ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). Functional Assays. Retrieved from Gifford Bioscience. [Link]

-

Spasojević, M., et al. (2021). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of Hygienic Engineering and Design. [Link]

-

Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from Daicel Chiral Technologies. [Link]

-

Chapman University Digital Commons. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Retrieved from Chapman University Digital Commons. [Link]

-

ResearchGate. (2015). Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil. Retrieved from ResearchGate. [Link]

-

Watts, S. W., et al. (2000). Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors. Journal of Cardiovascular Pharmacology, 35(1), 33-41. [Link]

-

Warne, T., et al. (2012). Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol. Structure, 20(5), 841-852. [Link]

-

PubMed. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. Retrieved from PubMed. [Link]

-

Curtis, M. J. (2006). Antiarrhythmic drug research: a case of arrested development?. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S233–S242. [Link]

-

MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI. [Link]

-

Mehvar, R., & Brocks, D. R. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons. [Link]

-

Kumar, K., et al. (2015). Stereoselective Synthesis of a Natural Product Inspired tetrahydroindolo[2,3-a]-quinolizine Compound Library. Bioorganic & Medicinal Chemistry, 23(7), 1436-1442. [Link]

-

ResearchGate. (2005). A convenient synthesis of the enantiomerically pure β-blocker ( S)-betaxolol using hydrolytic kinetic resolution. Retrieved from ResearchGate. [Link]

Sources

- 1. Bucumolol | β-adrenergic blocker | Local anesthetic | TargetMol [targetmol.com]

- 2. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselectivity in pharmacokinetics: a general theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 7. Antiarrhythmic activity of dextro- and levo-isomers of 5-methyl-8-(2-hydroxy-3-t-butylamino-propoxy) coumarin hydrocholoride (bucumolol), a beta-adrenergic blocking agent, on aconitine-induced atrial and ouabain-induced ventricular arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selectivity of the intrinsic sympathomimetic activity of the beta-adrenergic blocking drug bucindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. mdpi.com [mdpi.com]

- 19. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Membrane-Stabilizing Properties of Bucumolol

This guide provides a comprehensive technical overview of the membrane-stabilizing properties of Bucumolol, a beta-adrenergic antagonist. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this ancillary pharmacological characteristic. We will explore the underlying mechanisms, detail robust experimental protocols for its investigation, and discuss the therapeutic implications of this activity.

Introduction: Beyond Beta-Blockade

Bucumolol is a beta-adrenergic receptor antagonist primarily utilized for its cardiovascular effects, such as reducing heart rate and blood pressure. Its primary mechanism involves the competitive inhibition of beta-1 adrenergic receptors in the heart. However, a distinguishing feature of Bucumolol is its possession of ancillary properties, including intrinsic sympathomimetic activity (ISA) and, the focus of this guide, significant membrane-stabilizing activity (MSA).

This membrane-stabilizing property, often equated with local anesthetic activity, is independent of its beta-blocking action and contributes significantly to its anti-arrhythmic profile.[1][2] By stabilizing the cardiac cell membrane, Bucumolol can suppress abnormal electrical impulses, offering a unique therapeutic advantage in managing certain cardiac arrhythmias. Understanding this facet of Bucumolol's pharmacology is critical for its optimal application and for the development of novel therapeutics with tailored polypharmacological profiles.

The Core Mechanism: Interaction with the Lipid Bilayer

Membrane-stabilizing activity refers to the ability of a drug to alter the physicochemical properties of the cell membrane, leading to a reduction in its excitability. This effect is not mediated by specific receptor interaction but rather by a direct, non-specific interaction with the lipid bilayer.[3] For many beta-blockers, including Bucumolol, this property is intrinsically linked to their lipophilicity.

The proposed mechanism involves the following key steps:

-

Partitioning into the Membrane: Due to its molecular structure, Bucumolol can intercalate into the phospholipid bilayer of the cell membrane. Lipophilic compounds like propranolol, which shares this property, have been shown to insert at the level of the glycerol backbone and headgroups, thereby altering membrane structure.[4][5]

-

Alteration of Membrane Fluidity: The presence of the drug within the bilayer restricts the motion of the lipid acyl chains. This "rigidifying" effect increases the order of the membrane, making it less fluid and more stable.[4][6]

-

Inhibition of Ion Channels: The most critical consequence of this membrane perturbation is the allosteric modulation and direct blockade of voltage-gated ion channels, particularly sodium (Na+) channels.[7][8] By blocking the influx of sodium ions, which is necessary for the depolarization of nerve and muscle cell membranes, the drug raises the threshold for excitation and slows the propagation of action potentials.[9] This is the fundamental basis of local anesthetic and Class I anti-arrhythmic action.

The diagram below illustrates this proposed mechanism of action.

Caption: Experimental workflow for the Red Blood Cell (RBC) Hemolysis Assay.

Complementary Investigative Techniques

While the RBC assay is an excellent screening tool, a deeper mechanistic understanding requires more advanced biophysical and electrophysiological methods.

-

Electrophysiology (Patch-Clamp): This technique directly measures the activity of ion channels. By applying Bucumolol to cells expressing voltage-gated sodium channels, one can quantify the rate and voltage-dependence of channel blockade, confirming a local anesthetic-like mechanism. [8]* Model Membrane Studies: Using artificial liposomes or supported lipid bilayers, techniques like fluorescence spectroscopy, differential scanning calorimetry (DSC), and neutron diffraction can be employed. [4][10][11]These methods reveal how Bucumolol affects membrane fluidity, phase transition temperature, and overall structure, providing direct evidence of its interaction with lipids.

Quantitative Comparison and Structure-Activity Relationship

The membrane-stabilizing potency varies among beta-blockers and is highly dependent on their physicochemical properties. Lipophilicity is a primary determinant of this non-specific membrane effect. [7]

| Compound | Primary Target | Relative Lipophilicity | Membrane-Stabilizing Activity (MSA) |

|---|---|---|---|

| Bucumolol | β1/β2-Adrenergic Receptor | Moderate-High | Present |

| Propranolol | β1/β2-Adrenergic Receptor | High | Strong |

| Acebutolol | β1-Adrenergic Receptor | Moderate | Present (at high concentrations) [12] |

| Atenolol | β1-Adrenergic Receptor | Low | Absent/Negligible [7][13] |

| Lidocaine | Voltage-Gated Na+ Channels | Moderate | Very Strong (Reference Local Anesthetic) |

Table 1: Comparative properties of Bucumolol and other relevant pharmacological agents. The relative lipophilicity and MSA are presented for comparative purposes.

The structure-activity relationship (SAR) for MSA in beta-blockers suggests that the aromatic ring system (in Bucumolol, a coumarin moiety) is crucial for insertion into the lipid core of the membrane, while the amino-propanol side chain also contributes to the interaction. [14]Unlike the highly stereoselective nature of beta-blockade, MSA is often less dependent on stereochemistry, with both dextro- and levo-isomers showing activity. [13][15]

Therapeutic Significance and Conclusion

The membrane-stabilizing property of Bucumolol is a clinically relevant feature that complements its primary beta-blocking activity.

-

Anti-Arrhythmic Effects: MSA contributes directly to Bucumolol's efficacy as an anti-arrhythmic agent, particularly for arrhythmias driven by enhanced sodium channel activity. This provides a mechanism of action similar to Class I anti-arrhythmics. [16][1]* Dose-Dependency: It is crucial to recognize that MSA is typically observed at concentrations higher than those required for beta-blockade. [8][17]This separation of effects has important implications for dosing and potential toxicity.

-

Local Anesthetic Action: The underlying mechanism of MSA is what confers local anesthetic properties to Bucumolol. [1][2] In conclusion, Bucumolol is a pharmacologically complex agent whose therapeutic profile is defined by both specific receptor antagonism and non-specific membrane interaction. Its membrane-stabilizing activity, rooted in its ability to modulate the lipid bilayer and inhibit sodium channels, is a key contributor to its anti-arrhythmic efficacy. A thorough understanding and characterization of this property, using the assays described herein, are essential for the rational application of Bucumolol in clinical practice and for guiding future drug discovery efforts in cardiovascular medicine.

References

- What is the mechanism of Bucumolol? - Patsnap Synapse. (2024, July 17).

- Bristol, J. A., et al. (1982). Mechanism of action of bucindolol in human ventricular myocardium. PubMed.

- Bucumolol hydrochloride | β-Adrenergic Receptor Antagonist | MedChemExpress. (n.d.).

- Bucumolol - Wikipedia. (n.d.).

- Frishman, W. H. (1984). Ancillary pharmacologic properties of acebutolol: cardioselectivity, partial agonist activity, and membrane-stabilizing activity. PubMed.

- Bucumolol - CymitQuimica. (n.d.).

- Kishida, H., et al. (1980). The Phase 1 Study of Bucumolol, a New Β-Blocking Agent. Amanote Research.

- Velasco, A., et al. (1992). Membrane stabilizing activity and beta-adrenoceptor antagonist-induced bradycardia in conscious dogs. PubMed.

- Frishman, W. H. (1983). Clinical pharmacology of the beta-blocking drugs: implications for the postinfarction patient. PubMed.

- Förster, G., et al. (2014). Interactions of beta-blockers with model lipid membranes. PubMed.

- Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. (n.d.).

- Beta Adrenergic Blocking Agents: Local Anaesthetic Activity, Comparison With Lignocaine. (n.d.).

- Sentjurc, M., et al. (1996). Effects of probucol on phase transition and fluidity of phosphatidylcholine membranes: a spin label study. PubMed.

- Pharmacology of Beta-Blockers. (2025, December 27).

- Bankston, J. R., et al. (2007). Molecular determinants of local anesthetic action of beta-blocking drugs. PMC - NIH.

- Anderson, R., et al. (1995). Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils. PubMed.

- Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023, September 8).

- Lee, Y., et al. (2013). Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents. PMC - NIH.

- Jenek, J., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. MDPI.

- Clinical Pharmacology of Local Anesthetics - Anesthesia Key. (2016, July 17).

- Sugiyama, S., et al. (1990). Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents. PubMed.

- Propranolol induces large-scale remodeling of lipid bilayers: tubules, patches, and holes. (2023, March 8).

- Red Blood Cell Hemolysis Assay - NDSU. (n.d.).

- Effect of benzocaine and propranolol on phospholipid-based bilayers - PubMed. (2017, December 6).

- Beta Adrenergic Blocking Agents: Local Anaesthetic Activity, Comparison With Lignocaine. (2025, August 4).

- Cell membranes… and how long drugs may exert beneficial pharmacological activity in vivo. (n.d.).

- Mechanism of action of the antimicrobial peptide buforin II - PubMed. (1998, March 6).

- Hemolysis assay for Solutes - HaemoScan. (n.d.).

- Colotto, A., et al. (1992). Lipid-drug interaction: a structural analysis of pindolol effects on model membranes. PubMed.

- A simple method to monitor hemolysis in real time - PMC - NIH. (n.d.).

- Structure-activity relationship studies of benzothiazole-phenyl analogs - PubMed. (2023, February).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bucumolol | CymitQuimica [cymitquimica.com]

- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 4. Interactions of beta-blockers with model lipid membranes: molecular view of the interaction of acebutolol, oxprenolol, and propranolol with phosphatidylcholine vesicles by time-dependent fluorescence shift and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propranolol induces large-scale remodeling of lipid bilayers: tubules, patches, and holes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of probucol on phase transition and fluidity of phosphatidylcholine membranes: a spin label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annalskemu.org [annalskemu.org]

- 8. Molecular determinants of local anesthetic action of beta-blocking drugs: Implications for therapeutic management of long QT syndrome variant 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 10. Effect of benzocaine and propranolol on phospholipid-based bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipid-drug interaction: a structural analysis of pindolol effects on model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ancillary pharmacologic properties of acebutolol: cardioselectivity, partial agonist activity, and membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bucumolol - Wikipedia [en.wikipedia.org]

- 15. Membrane stabilizing activity and beta-adrenoceptor antagonist-induced bradycardia in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Bucumolol? [synapse.patsnap.com]

- 17. Clinical pharmacology of the beta-blocking drugs: implications for the postinfarction patient - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Bucumolol In Vivo Studies in Animal Models of Hypertension

An Application Guide for Preclinical Evaluation:

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to evaluate the antihypertensive efficacy of bucumolol. Bucumolol is a non-selective beta-adrenergic antagonist with additional pharmacological properties, including direct vasodilation and partial agonist activity, which necessitate a carefully designed preclinical assessment.[1][2][3] This guide emphasizes the rationale behind experimental choices, provides detailed, self-validating protocols for studies in the Spontaneously Hypertensive Rat (SHR) model, and outlines methods for data acquisition and interpretation.

Introduction to Bucumolol: A Multifaceted Antihypertensive Agent

Bucumolol is a third-generation beta-blocker characterized by a complex mechanism of action that distinguishes it from traditional beta-antagonists. Its therapeutic potential in hypertension stems from its ability to reduce blood pressure through multiple synergistic pathways.

Mechanism of Action

Bucumolol's primary antihypertensive effect is derived from its competitive antagonism of beta-1 (β1) adrenergic receptors, which are predominantly located in the heart.[4] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to:

-

Negative Chronotropy: A decrease in heart rate.[5]

-

Negative Inotropy: A reduction in myocardial contractility.[5]

These effects collectively decrease cardiac output, a key contributor to blood pressure.[4][6] Furthermore, β1 blockade in the kidneys reduces the release of renin, thereby downregulating the renin-angiotensin-aldosterone system (RAAS) and mitigating its vasoconstrictive and volume-retaining effects.[7][8]

Beyond simple β1 blockade, bucumolol exhibits several ancillary properties:

-

Vasodilation: Bucumolol possesses direct vasodilatory properties, independent of its adrenergic receptor blockade, which helps to reduce total peripheral resistance.[1][3]

-

Alpha-1 (α1) Adrenergic Blockade: Contributes to its vasodilatory effect by relaxing vascular smooth muscle.[1]

-

Intrinsic Sympathomimetic Activity (ISA): As a partial agonist, bucumolol can weakly stimulate beta-receptors.[4][9] This property can be advantageous as it may prevent profound bradycardia or cardiac depression at rest, a common side effect of beta-blockers lacking ISA.[10]

The following diagram illustrates the multifaceted signaling pathways modulated by Bucumolol.

Caption: Bucumolol's antihypertensive signaling pathways.

Selection of an Appropriate Animal Model

The validity of preclinical findings heavily depends on the selection of an animal model that recapitulates the pathophysiology of human hypertension.[11] For essential hypertension, which constitutes the majority of human cases, genetically hypertensive models are often preferred.[12]

| Model | Mechanism of Hypertension | Key Advantages | Key Disadvantages | Relevance for Bucumolol |

| Spontaneously Hypertensive Rat (SHR) | Genetic predisposition; mimics human essential hypertension with gradual onset.[12] | High translational relevance; well-characterized model; stable hypertension.[13] | Multifactorial cause can complicate mechanistic studies. | Excellent. Ideal for testing drugs targeting neurohormonal systems (sympathetic nervous system, RAAS) involved in essential hypertension. |

| DOCA-Salt Hypertensive Rat | Mineralocorticoid-induced volume expansion and vascular inflammation after unilateral nephrectomy.[12] | Good for studying volume-dependent hypertension and endothelial dysfunction. | Requires surgery and is not representative of essential hypertension. | Good. Useful for evaluating the drug's effect in a low-renin, salt-sensitive context, testing its direct vasodilatory actions. |

| Renal Artery Ligation (2K1C) | Renovascular hypertension driven by high renin levels from the clipped kidney.[12] | Excellent for studying RAAS-dependent hypertension. | Invasive surgical procedure; represents a specific secondary form of hypertension. | Good. Allows for specific assessment of bucumolol's ability to counteract a highly activated RAAS. |

For general efficacy screening, the Spontaneously Hypertensive Rat (SHR) is the recommended model due to its strong analogy to human essential hypertension.[12][13]

Experimental Design and Protocols

A robust experimental design is critical for obtaining reproducible and interpretable data. The following workflow provides a standardized framework for evaluating bucumolol in hypertensive animal models.

Caption: General experimental workflow for in vivo hypertension studies.

Protocol: Chronic Oral Administration of Bucumolol in SHRs

This protocol details a 4-week study to assess the dose-dependent antihypertensive effects of bucumolol.

3.1.1 Materials and Reagents

-

Bucumolol powder (purity >98%)

-

Vehicle solution (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

-

Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old

-

Normotensive control rats (Wistar-Kyoto, WKY), age-matched

-

Standard rodent chow and water (ad libitum)

-

Oral gavage needles (20-gauge, curved)

-

Anesthetics (e.g., Isoflurane or Ketamine/Xylazine cocktail)

-

Heparinized saline

3.1.2 Equipment

-

Non-invasive blood pressure (NIBP) system for rats (tail-cuff plethysmography)

-

Animal warming platform

-

Invasive blood pressure transducer and data acquisition system

-

Surgical tools for cannulation

-

Centrifuge and freezer (-80°C) for sample processing and storage

3.1.3 Experimental Groups (n=8-10 animals per group)

-

WKY + Vehicle: Normotensive control.

-

SHR + Vehicle: Hypertensive disease control.

-

SHR + Bucumolol (Low Dose): e.g., 5 mg/kg/day.

-

SHR + Bucumolol (Mid Dose): e.g., 15 mg/kg/day.

-

SHR + Bucumolol (High Dose): e.g., 50 mg/kg/day.

Rationale for Dose Selection: Dose ranges for beta-blockers in rats are often higher than in humans due to metabolic differences.[14] A dose-response study is essential to identify the optimal therapeutic window. The proposed doses are based on extrapolations from acute studies and typical ranges for other beta-blockers.[3][15]

3.1.4 Step-by-Step Procedure

-

Acclimation (1-2 weeks): House animals in a controlled environment (12h light/dark cycle, 22±2°C). Handle animals daily to acclimate them to the procedures and reduce stress-induced blood pressure fluctuations.

-

Baseline Measurements (Week 0): Prior to treatment, train animals on the tail-cuff apparatus for 3-5 consecutive days. Record stable baseline systolic blood pressure (SBP) and heart rate (HR) for all animals.

-

Drug Preparation and Administration (Weeks 1-4):

-

Prepare fresh bucumolol suspensions in vehicle daily.

-

Administer the assigned treatment to each rat via oral gavage once daily, at the same time each day to ensure consistent pharmacokinetics.[16] The gavage volume should be consistent (e.g., 5 mL/kg).

-

Monitor body weight twice weekly.

-

-

Weekly Non-Invasive Monitoring (Weeks 1, 2, 3, 4):

-

Measure SBP and HR using the tail-cuff method.

-

To ensure accuracy, perform measurements 2-4 hours post-dosing to coincide with expected peak plasma concentrations.

-

For each animal, obtain at least 5-7 stable, consecutive readings and average them for the final value.[16]

-

-

Terminal Invasive Hemodynamic Assessment (End of Week 4):

-

24 hours after the final dose, anesthetize the rat.

-

Surgically expose the right carotid artery and insert a heparinized, fluid-filled cannula connected to a pressure transducer.

-

Allow the animal to stabilize for 20-30 minutes.

-

Record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate continuously for at least 30 minutes to obtain a stable average.

-

-

Sample Collection:

-

Following hemodynamic recording, collect blood via cardiac puncture into EDTA-coated tubes.

-

Centrifuge the blood (e.g., 2000 x g for 15 min at 4°C) to separate plasma. Store plasma at -80°C.

-

Perfuse the animal with saline, then harvest organs (heart, kidneys, aorta) for weight measurement and histopathological analysis.

-

Data Analysis and Expected Outcomes

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM).

| Parameter | WKY + Vehicle | SHR + Vehicle | SHR + Bucumolol (Low) | SHR + Bucumolol (Mid) | SHR + Bucumolol (High) |

| Baseline SBP (mmHg) | ~120 | ~175 | ~175 | ~175 | ~175 |

| Final SBP (mmHg) | ~125 | ~200 | Expected Decrease | Expected Decrease | Expected Decrease |

| Δ SBP (mmHg) | +5 | +25 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| Final Heart Rate (bpm) | ~350 | ~380 | Expected Decrease | Expected Decrease | Expected Decrease |

Table values are illustrative examples of expected trends.

Statistical Analysis

-

Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the SHR + Vehicle control group.

-

Use a two-way repeated measures ANOVA to analyze the change in blood pressure and heart rate over the 4-week treatment period.

-

A p-value of <0.05 is typically considered statistically significant.

Interpretation of Results

-

Antihypertensive Efficacy: A significant, dose-dependent reduction in SBP and MAP in the bucumolol-treated SHR groups compared to the SHR vehicle group indicates efficacy.

-

Beta-Blockade: A significant reduction in heart rate confirms the engagement of beta-adrenergic receptors. The magnitude of bradycardia should be assessed, as excessive reduction may be undesirable. The partial agonist activity (ISA) of bucumolol might result in a less pronounced decrease in heart rate compared to beta-blockers without ISA.[4][17]

-

Organ Protection: Reduced cardiac hypertrophy (heart weight to body weight ratio) or decreased renal fibrosis in treated animals would provide evidence of end-organ protection, a crucial benefit of antihypertensive therapy.

Conclusion and Future Directions

This guide outlines a standardized and robust methodology for the in vivo evaluation of bucumolol in preclinical models of hypertension. By leveraging the SHR model and employing a comprehensive protocol that includes both non-invasive and invasive hemodynamic assessments, researchers can generate reliable data on the drug's efficacy and mechanism of action. Future studies could explore bucumolol's effects in other models, such as the DOCA-salt rat, to investigate its efficacy in salt-sensitive hypertension, or involve pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Bucumolol?

-